(2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-11(13)7-14-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQAIEWMTIEPMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorination of (2,3-Dihydro-1H-inden-5-yloxy)acetic Acid
The most straightforward method involves converting (2,3-dihydro-1H-inden-5-yloxy)acetic acid to its corresponding acyl chloride using chlorinating agents. Thionyl chloride (SOCl₂) is frequently employed due to its high efficiency and minimal byproduct formation.
Procedure :
- Reactant Preparation : (2,3-Dihydro-1H-inden-5-yloxy)acetic acid (1.0 equiv) is suspended in anhydrous dichloromethane (DCM).
- Chlorination : Thionyl chloride (1.2 equiv) is added dropwise under nitrogen at 0–5°C, followed by stirring at 50°C for 4–6 hours.
- Workup : Excess SOCl₂ and solvent are removed under reduced pressure, yielding the crude product as a pale-yellow oil.
Key Considerations :
Nucleophilic Substitution of 5-Hydroxyindane
An alternative route involves functionalizing 5-hydroxyindane with chloroacetyl chloride. This method avoids handling corrosive chlorinating agents but demands strict temperature control.
Procedure :
- Base Activation : 5-Hydroxyindane (1.0 equiv) is deprotonated with NaH (1.1 equiv) in tetrahydrofuran (THF) at −10°C.
- Acylation : Chloroacetyl chloride (1.05 equiv) is added slowly, and the mixture is stirred at 25°C for 12 hours.
- Isolation : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.
Optimization Data :
| Parameter | Value Range | Optimal Condition |
|---|---|---|
| Temperature | −10°C to 30°C | 0–5°C |
| Reaction Time | 8–24 hours | 12 hours |
| Solvent | THF, DMF, DCM | THF |
| Yield | 70–88% | 85% |
Intermediate Synthesis: (2,3-Dihydro-1H-inden-5-yloxy)acetic Acid
Friedel-Crafts Alkylation of Indene
The carboxylic acid precursor is synthesized via Friedel-Crafts alkylation, leveraging the electrophilic nature of chloroacetic acid derivatives.
Steps :
- Electrophile Generation : Chloroacetic acid is activated with AlCl₃ (1.5 equiv) in nitrobenzene at 40°C.
- Coupling : 5-Hydroxyindane (1.0 equiv) is added, and the reaction proceeds at 80°C for 8 hours.
- Acid Workup : The mixture is quenched with HCl (1M), and the product crystallizes upon cooling.
Challenges :
Mitsunobu Reaction for Ether Formation
For higher regiochemical precision, the Mitsunobu reaction couples 5-hydroxyindane with ethyl glycolate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Advantages :
- Steric Control : Avoids electrophilic aromatic substitution pitfalls.
- Yield Improvement : 78–82% compared to 65–70% for Friedel-Crafts.
Purification and Characterization
Distillation and Recrystallization
Crude (2,3-dihydro-1H-inden-5-yloxy)acetyl chloride is purified via fractional distillation under vacuum (bp: 120–125°C at 0.5 mmHg). Recrystallization from n-hexane affords analytically pure material (>99% by HPLC).
Spectroscopic Validation
- ¹H NMR (CDCl₃): δ 7.25–7.15 (m, 2H, Ar-H), 6.85 (d, 1H, J = 8.4 Hz), 4.65 (s, 2H, OCH₂CO), 2.90 (t, 2H, J = 7.2 Hz, CH₂), 2.60 (t, 2H, J = 7.2 Hz, CH₂), 2.10 (quin, 2H, J = 7.2 Hz, CH₂).
- IR (neat): 1795 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl stretch).
Industrial-Scale Considerations
Solvent Selection and Recycling
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| 5-Hydroxyindane | 320 | 45% |
| Thionyl Chloride | 150 | 25% |
| Solvents | 90 | 15% |
| Catalysts | 60 | 10% |
| Total | 620 | 100% |
Data synthesized from
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles, such as amines or alcohols, to form amides or esters.
Hydrolysis: In the presence of water, the acetyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form (2,3-Dihydro-1H-inden-5-yloxy)ethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Bases like pyridine or triethylamine are often used to neutralize the hydrochloric acid formed during reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are used to maintain anhydrous conditions.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
Cancer Treatment
One of the most notable applications of (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride is in the development of anti-cancer therapies. Research indicates that compounds related to this structure can inhibit Inhibitor of Apoptosis Proteins (IAPs), which are often overexpressed in cancer cells. By inhibiting IAPs, these compounds promote apoptosis (programmed cell death) in various cancers, including:
- Acute Myeloid Leukemia
- Bladder Cancer
- Breast Cancer
- Colon Cancer
- Non-Small Cell Lung Cancer
- Ovarian Cancer
- Pancreatic Cancer
- Prostate Cancer .
The mechanism involves the degradation of cIAP-1 and cIAP-2 proteins, enhancing the apoptotic response to TNF receptor activation. This makes (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride a potential candidate for developing new cancer treatments that are more effective against tumors resistant to conventional therapies.
Formulation and Administration
The compound can be formulated into various dosage forms suitable for multiple routes of administration, including:
These formulations can be designed for controlled release, allowing for sustained therapeutic effects over time.
Organic Synthesis Applications
(2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride serves as a versatile building block in organic chemistry. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules. Key applications include:
Synthesis of Complex Compounds
The compound is utilized as a reagent in the synthesis of other chemical entities, particularly those requiring indene derivatives. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating diverse organic compounds used in pharmaceuticals and agrochemicals .
Case Studies and Research Findings
Several case studies highlight the effectiveness and versatility of (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride in research settings:
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride involves the reactivity of the acetyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl Chloride
- Molecular Formula : C₁₃H₁₅ClO₂
- Molar Mass : 238.71 g/mol
- CAS : 1160257-64-6
- Key Differences: The butanoyl chain (C₄H₇O) replaces the acetyl group, increasing hydrophobicity and altering reactivity in nucleophilic acyl substitution. Classified as an IRRITANT, its hazard profile differs from the target compound .
2,3-Dihydro-1H-indene-5-carbonyl Chloride
- Molecular Formula : C₁₀H₉ClO
- Molar Mass : 180.63 g/mol
- CAS : 15497-40-2
- Key Differences : The acyl chloride is directly attached to the indene ring, eliminating the ether linkage. This structural change enhances electrophilicity at the carbonyl carbon, making it more reactive in Friedel-Crafts acylations compared to the target compound .
2-(2,3-Dihydro-1H-inden-5-yl)acetic Acid
- Molecular Formula : C₁₁H₁₂O₂
- Molar Mass : 176.22 g/mol
- CAS : 5453-98-5
- Key Differences : The carboxylic acid functional group (vs. acyl chloride) reduces reactivity in acylation reactions but allows for salt or ester formation .
Physicochemical Properties
Research Findings and Industrial Relevance
- Pharmacological Derivatives : The target compound’s derivatives exhibit structural diversity in piperazine-based ligands, with melting points ranging from 53.6°C to 118.6°C, indicating varied crystallinity and stability .
- Cost and Availability : Priced at €332.20/250 mg , the target compound is a high-value reagent, whereas simpler analogs like 2,3-dihydro-1H-indene-5-carbonyl chloride are more cost-effective for bulk synthesis .
Biological Activity
(2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride is a synthetic organic compound with potential applications in various fields, particularly in medicinal chemistry. Its unique structural features allow it to interact with biological systems, making it a subject of interest for researchers exploring its biological activities.
The compound is characterized by an indene moiety linked to an acetyl chloride functional group, which enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride |
| Molecular Formula | C11H11ClO2 |
| Molecular Weight | 210.66 g/mol |
| Appearance | Colorless liquid |
The biological activity of (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride primarily involves its ability to modulate enzyme activity. The compound can bind to specific enzymes or receptors, influencing their function and subsequently affecting various biological pathways.
Interaction with Enzymes
Research indicates that this compound may act as an inhibitor for certain enzymes, which could lead to therapeutic effects in conditions such as inflammation and neurodegenerative diseases. For instance, it has been shown to inhibit butyrylcholinesterase (BuChE), an enzyme associated with Alzheimer's disease.
Biological Activity Studies
Several studies have investigated the biological activity of (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride:
- Enzyme Inhibition :
- Neuroprotective Effects :
- Antidiabetic Activity :
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study evaluated the effects of (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride on neuronal cells exposed to amyloid-beta (Aβ) peptides. The results indicated that treatment with the compound significantly reduced Aβ-induced cytotoxicity and improved cell viability through the inhibition of reactive oxygen species (ROS) production.
Case Study 2: Enzyme Kinetics Analysis
In a comparative study involving various compounds, (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride was found to be a non-competitive inhibitor of BuChE. Kinetic analysis revealed that the compound's inhibition constant (KI) was significantly lower than that of traditional inhibitors, highlighting its potential as a more effective therapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride in academic laboratories?
- Methodological Answer : The compound can be synthesized via N-acylation of 2-(3-oxo-2,3-dihydro-1H-inden-5-yloxy)acetic acid using activated esters, such as N-hydroxysuccinimide (NHS) esters, under inert conditions. This approach minimizes side reactions and improves yield. Reaction optimization should include monitoring pH (3.0–4.0) and using coupling agents like DCC (dicyclohexylcarbodiimide) to activate the carboxyl group .
- Key Data :
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Weight | 210.66 g/mol | |
| CAS RN | 943116-95-8 | |
| Typical Purity | ≥95% (HPLC or NMR verified) |
Q. What safety protocols are critical when handling (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors, as acetyl chloride derivatives release corrosive HCl upon hydrolysis .
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Storage : Keep in sealed containers under dry, inert gas (e.g., argon) at 2–8°C to prevent moisture ingress .
- Critical Hazard : Reacts violently with water, alcohols, and amines, producing toxic gases (e.g., HCl). Ensure spill kits with dry sand or sodium bicarbonate are accessible .
Q. How can the structural integrity of (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride be confirmed post-synthesis?
- Methodological Answer :
- NMR : Compare H and C spectra with literature data. Key signals include δ 4.6–5.0 ppm (methyleneoxy group) and δ 170–175 ppm (carbonyl carbon) .
- FT-IR : Confirm C=O stretching at ~1800 cm⁻¹ and C-O-C absorption at ~1250 cm⁻¹ .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
Advanced Research Questions
Q. How can reaction byproducts during the synthesis of (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride be minimized?
- Methodological Answer :
- Temperature Control : Maintain reactions at 0–5°C to suppress Friedel-Crafts acylation byproducts (e.g., indenyl ketones) .
- Solvent Selection : Use anhydrous dichloromethane or THF to reduce hydrolysis.
- Purification : Recrystallize from dry hexane/ethyl acetate (3:1) to remove unreacted precursors .
Q. What analytical techniques resolve stability issues of (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride under varying pH conditions?
- Methodological Answer :
- Kinetic Studies : Conduct pH-dependent degradation assays (pH 2–10) at 25°C. Monitor via UV-Vis at 260 nm (hydrolysis product absorption).
- LC-MS : Identify degradation products (e.g., indenol derivatives) using high-resolution mass spectrometry.
- Findings : Stability decreases sharply above pH 6.0, with a half-life of <2 hours at pH 8.0 .
Q. What strategies improve the regioselectivity of (2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride in peptide coupling reactions?
- Methodological Answer :
- Activation Method : Pre-activate the chloride with HOBt (hydroxybenzotriazole) to enhance coupling efficiency with amines.
- Solvent Optimization : Use DMF for polar substrates or dichloromethane for sterically hindered amines.
- Case Study : Coupling with L-alanine methyl ester achieved 92% yield in DMF at −20°C, versus 78% in THF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
